molecular formula C18H18Cl2N2O4S B7705148 N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7705148
M. Wt: 429.3 g/mol
InChI Key: YRBWOSUPTXDFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DPA, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. DPA is a selective antagonist of the TRPV1 receptor, a member of the transient receptor potential (TRP) family of ion channels that are involved in pain sensation and inflammation. In

Mechanism of Action

The TRPV1 receptor is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. The activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers a cascade of signaling events that ultimately lead to pain sensation and inflammation. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide acts as a selective antagonist of the TRPV1 receptor, blocking the influx of calcium ions and reducing the signaling events that lead to pain and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a selective and potent inhibitory effect on TRPV1 receptors, leading to a reduction in pain and inflammation in animal models. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have an effect on other physiological processes, including thermoregulation and itch sensation. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has a relatively short half-life and is rapidly metabolized in the body, which limits its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages as a research tool, including its selectivity and potency as a TRPV1 antagonist, its ability to block the receptor in a dose-dependent manner, and its relatively low toxicity. However, N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has limitations as a research tool, including its short half-life and rapid metabolism, which may limit its effectiveness in vivo. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide also has limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide research, including the development of more potent and selective TRPV1 antagonists, the investigation of the role of TRPV1 receptors in other physiological processes, and the exploration of the potential therapeutic applications of TRPV1 antagonists. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide may also be used as a tool to study the structure and function of TRPV1 receptors, which may lead to the development of novel drugs that target these receptors. Overall, N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has the potential to be a valuable research tool in the study of TRPV1 receptors and their role in pain sensation, inflammation, and other physiological processes.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, including the reaction of 3,4-dichloroaniline with 4-(pyrrolidin-1-ylsulfonyl)phenol to form a key intermediate, which is then reacted with chloroacetyl chloride to produce N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The synthesis of N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been optimized to improve yield and purity, and several modifications have been proposed to simplify the process.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been used as a research tool to study the role of TRPV1 receptors in pain sensation, inflammation, and other physiological processes. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to block the TRPV1 receptor in a dose-dependent manner, leading to a reduction in pain and inflammation in animal models. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been used to study the role of TRPV1 receptors in thermoregulation, itch sensation, and other physiological processes.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-16-8-3-13(11-17(16)20)21-18(23)12-26-14-4-6-15(7-5-14)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBWOSUPTXDFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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